1-Iodo-4-(4-methoxyphenoxy)-benzene
Overview
Description
“1-Iodo-4-(4-methoxyphenoxy)-benzene” is a compound that contains an iodine atom and a methoxyphenoxy group attached to a benzene ring. The presence of these functional groups suggests that this compound could be involved in various chemical reactions, particularly those involving aromatic substitution or ether formation .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves electrophilic aromatic substitution, a common reaction for introducing substituents to a benzene ring .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring, with an iodine atom attached at one position, and a methoxyphenoxy group attached at the fourth position relative to the iodine .Chemical Reactions Analysis
The iodine atom in this compound makes it a potential candidate for further substitution reactions, as iodine is a good leaving group. The methoxyphenoxy group could potentially participate in reactions involving the ether linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the iodine atom and the methoxyphenoxy group. For example, the iodine could increase the compound’s molecular weight and potentially its boiling point .Scientific Research Applications
Synthesis of Complex Organic Molecules
1-Iodo-4-(4-methoxyphenoxy)-benzene is utilized in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of carbazomycin B via radical arylation of benzene (Crich & Rumthao, 2004). Additionally, it plays a role in forming iodine-substituted benzenes through reactions with other specific compounds (Matsumoto, Takase, & Ogura, 2008).
Application in Chemical Reactions
This compound has been used in various chemical reactions, including tosyloxylactonization of alkenoic acids (Shah, Taschner, Koser, & Rach, 1986) and in phenolic oxidations (Pelter & Elgendy, 1988).
Photoreactivity in Photobleaching
It is involved in photoreactivity studies, particularly in the photobleaching of chemical pulps, highlighting its relevance in material science and environmental studies (Ruggiero, Machado, Castellan, & Grelier, 1997).
Use in Suzuki Cross-Coupling Reactions
The compound is significant in Suzuki cross-coupling reactions, a prominent method in organic chemistry for forming carbon-carbon bonds (Chaumeil, Signorella, & Drian, 2000).
Formation of Iodophenylaryliodonium Salts
It is instrumental in the preparation of iodophenylaryliodonium salts, which are precursors for various chemical reactions including electrophilic radiofluorination(Cardinale, Ermert, & Coenen, 2012).
Theoretical Studies and Spectra Analysis
Theoretical studies have been conducted on derivatives of this compound, providing insights into its electronic structure and spectral properties (Hu, Li, & Zhao, 2008).
Application in Electrochemical Reduction Studies
This compound is also utilized in electrochemical studies, such as the reduction of methyl triclosan, demonstrating its relevance in environmental chemistry (Peverly, Dresbach, Knust, Koss, Longmire, & Peters, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-iodo-4-(4-methoxyphenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGURKGRRNWCMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297841 | |
Record name | 1-Iodo-4-(4-methoxyphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26002-36-8 | |
Record name | 1-Iodo-4-(4-methoxyphenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26002-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-4-(4-methoxyphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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